5-(4-Hydroxyphenyl)-5-(naphthalen-1-yl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Hydroxyphenyl)-5-(naphthalen-1-yl)oxolan-2-one is an organic compound that features both a hydroxyphenyl group and a naphthyl group attached to an oxolan-2-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)-5-(naphthalen-1-yl)oxolan-2-one typically involves the following steps:
Formation of the Oxolan-2-one Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Hydroxyphenyl Group: This step might involve electrophilic aromatic substitution reactions.
Attachment of the Naphthyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) would be fine-tuned to achieve the desired outcomes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Both the hydroxyphenyl and naphthyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Quinones, naphthoquinones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, nitro compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-(4-Hydroxyphenyl)-5-(naphthalen-1-yl)oxolan-2-one would depend on its specific application. For instance:
Biological Activity: It might interact with specific enzymes or receptors, modulating biological pathways.
Chemical Reactivity: The compound’s functional groups would determine its reactivity in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Hydroxyphenyl)-5-phenyl-oxolan-2-one: Similar structure but with a phenyl group instead of a naphthyl group.
5-(4-Hydroxyphenyl)-5-(2-naphthyl)oxolan-2-one: Similar structure but with a different naphthyl isomer.
Uniqueness
5-(4-Hydroxyphenyl)-5-(naphthalen-1-yl)oxolan-2-one is unique due to the presence of both hydroxyphenyl and naphthyl groups, which can impart distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
38134-75-7 |
---|---|
Molekularformel |
C20H16O3 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
5-(4-hydroxyphenyl)-5-naphthalen-1-yloxolan-2-one |
InChI |
InChI=1S/C20H16O3/c21-16-10-8-15(9-11-16)20(13-12-19(22)23-20)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,21H,12-13H2 |
InChI-Schlüssel |
YJIZWVLNXXSSCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1=O)(C2=CC=C(C=C2)O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.